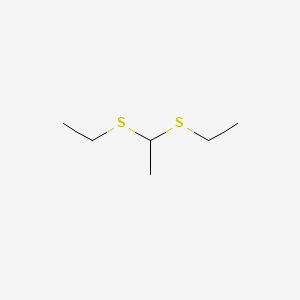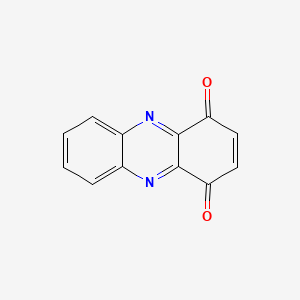![molecular formula C21H22O3 B14004324 2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 38354-23-3](/img/structure/B14004324.png)
2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione is an organic compound with a complex structure that includes both phenyl and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione typically involves the Claisen condensation of ethyl acetate with dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . This method is efficient and widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating redox reactions and influencing the activity of enzymes and other proteins. Its unique structure allows it to bind to specific sites on target molecules, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Indandione: A closely related compound with similar chemical properties and applications.
Indanone: Another similar compound used in the synthesis of biologically active molecules.
Uniqueness
2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
38354-23-3 |
|---|---|
Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[4-hydroxy-3,5-di(propan-2-yl)phenyl]indene-1,3-dione |
InChI |
InChI=1S/C21H22O3/c1-11(2)16-9-13(10-17(12(3)4)19(16)22)18-20(23)14-7-5-6-8-15(14)21(18)24/h5-12,18,22H,1-4H3 |
InChI Key |
DQUKVLLRIXSWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)

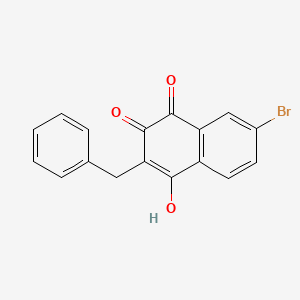
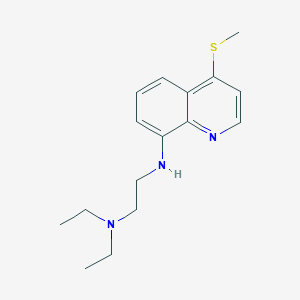
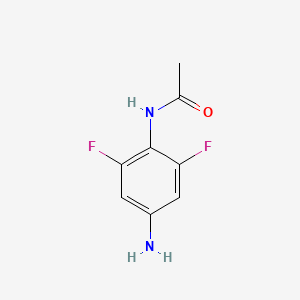
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
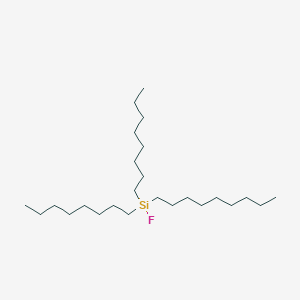
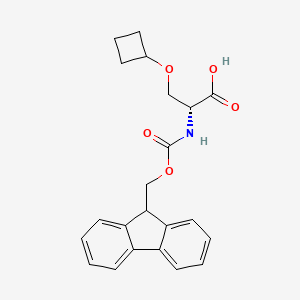

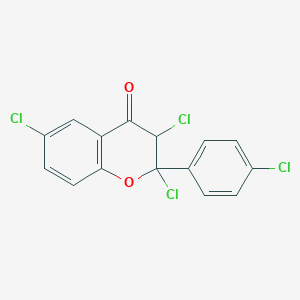
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
